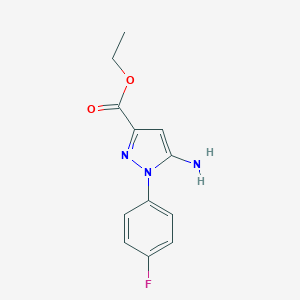

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Übersicht

Beschreibung

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C12H12FN3O2. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate typically involves a multi-step process. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often catalyzed by alumina–silica-supported manganese dioxide in water, with sodium dodecyl benzene sulphonate as a surfactant . The reaction conditions are generally mild, occurring at room temperature, and yield the desired product in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts may be optimized to reduce costs and environmental impact.

Analyse Chemischer Reaktionen

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further derivatization.

Nucleophilic Substitution at the Amino Group

The primary amino group (-NH₂) at the 5-position participates in nucleophilic reactions, enabling the formation of Schiff bases or amides.

Key Reactions:

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to produce imine derivatives.

-

Acylation : Treating with acetyl chloride in pyridine yields the N-acetylated derivative, enhancing lipophilicity for biological studies .

Electrophilic Aromatic Substitution

The electron-rich pyrazole ring and fluorophenyl group facilitate electrophilic substitution. Halogenation and nitration are common:

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Bromination | Br₂ in acetic acid, 0°C | C-4 of pyrazole | 4-Bromo-5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate |

| Nitration | HNO₃/H₂SO₄, 50°C | C-4 of phenyl | 5-Amino-1-(4-fluoro-3-nitrophenyl)-1H-pyrazole-3-carboxylate |

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles. For example:

-

Triazole Formation : Reacts with nitrous acid (HNO₂) to form a triazole ring via intramolecular cyclization.

-

Pyrazolo[1,5-a]pyrimidine Synthesis : Condensation with β-ketoesters yields bicyclic structures with potential pharmacological activity .

Metal-Catalyzed Cross-Coupling

The fluorine atom on the phenyl ring enables participation in Suzuki-Miyaura couplings. Using palladium catalysts, it reacts with aryl boronic acids to generate biaryl derivatives:

textEthyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate + Ar-B(OH)₂ → Ethyl 5-amino-1-(4-(Ar)-phenyl)-1H-pyrazole-3-carboxylate Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 hrs [9]

Reduction and Oxidation

-

Reduction : The nitro group (if introduced via nitration) is reduced to an amine using H₂/Pd-C (90% yield).

-

Oxidation : MnO₂ selectively oxidizes the amino group to a nitro group under mild conditions .

Key Research Findings

Biologische Aktivität

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS No. 1264046-99-2) is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals, agriculture, and materials science. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C12H12FN3O2

- Molecular Weight: 249.24 g/mol

- Melting Point: 149-150°C

The compound's structure includes a pyrazole ring substituted with an amino group and a fluorophenyl moiety, contributing to its biological activity.

Target Enzyme: The primary target of this compound is the Mitogen-Activated Protein Kinase 14 (MAPK14) . This enzyme plays a crucial role in various cellular processes, including inflammation, cell growth, and apoptosis.

Mode of Action: The compound is believed to inhibit MAPK14 activity by binding to its active site. This interaction modulates downstream signaling pathways, particularly the MAPK signaling pathway, which regulates gene expression, differentiation, and cell survival .

Biological Activities

This compound exhibits several biological activities:

- Antiviral Activity: Research indicates that pyrazole derivatives can act against viruses such as the tobacco mosaic virus (TMV). In vitro studies have shown varying degrees of antiviral efficacy among related compounds .

| Compound | In Vitro Inhibition Rate (%) | In Vivo Inhibition Rate (%) |

|---|---|---|

| 3a | 54.8 ± 1.11 | 47.3 ± 0.88 |

| 3b | 66.4 ± 0.78 | 54.5 ± 1.03 |

| 3p | Highest Activity | Most Potent |

The compound's analogs demonstrated inhibition rates ranging from 22.6% to 86.5% against TMV, with specific derivatives showing enhanced activity compared to commercial agents like ningnanmycin .

- Anti-inflammatory Effects: Pyrazole derivatives are known for their anti-inflammatory properties, likely linked to their ability to inhibit MAPK pathways involved in inflammatory responses .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, related compounds have shown promising profiles, including high oral bioavailability and favorable metabolic stability . The incorporation of functional groups such as the fluorophenyl moiety enhances lipophilicity and bioactivity.

Research Findings

Recent studies have focused on synthesizing novel pyrazole derivatives with enhanced biological properties:

- Synthesis and Optimization: A series of pyrazole derivatives were synthesized through multi-step processes involving cyclocondensation reactions. The structural optimization aimed at improving selectivity and potency against specific targets such as p38 MAP kinase .

- Case Studies: The discovery of selective inhibitors from high-throughput screening has led to advancements in drug development targeting MAPK pathways. These compounds demonstrate significant potential for treating inflammatory diseases and cancers due to their ability to modulate critical signaling pathways .

Wissenschaftliche Forschungsanwendungen

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate exhibits several notable biological activities:

1. Antiviral Activity

Research indicates that pyrazole derivatives can act against viruses such as the Tobacco Mosaic Virus (TMV). In vitro studies have shown varying degrees of antiviral efficacy among related compounds.

| Compound | In Vitro Inhibition Rate (%) | In Vivo Inhibition Rate (%) |

|---|---|---|

| 3a | 54.8 ± 1.11 | 47.3 ± 0.88 |

| 3b | 66.4 ± 0.78 | 54.5 ± 1.03 |

| 3p | Highest Activity | Most Potent |

The compound's analogs demonstrated inhibition rates ranging from 22.6% to 86.5% against TMV, with specific derivatives showing enhanced activity compared to commercial agents like ningnanmycin .

2. Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties, likely linked to their ability to inhibit MAPK pathways involved in inflammatory responses. The primary target of this compound is Mitogen-Activated Protein Kinase 14 (MAPK14), which plays a crucial role in various cellular processes, including inflammation and apoptosis .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, related compounds have shown promising profiles, including high oral bioavailability and favorable metabolic stability. The incorporation of functional groups such as the fluorophenyl moiety enhances lipophilicity and bioactivity .

Research Findings and Case Studies

Recent studies have focused on synthesizing novel pyrazole derivatives with enhanced biological properties:

Synthesis and Optimization

A series of pyrazole derivatives were synthesized through multi-step processes involving cyclocondensation reactions aimed at improving selectivity and potency against specific targets such as p38 MAP kinase .

Case Studies

The discovery of selective inhibitors from high-throughput screening has led to advancements in drug development targeting MAPK pathways. These compounds demonstrate significant potential for treating inflammatory diseases and cancers due to their ability to modulate critical signaling pathways .

Eigenschaften

IUPAC Name |

ethyl 5-amino-1-(4-fluorophenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O2/c1-2-18-12(17)10-7-11(14)16(15-10)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILOBAIYUXUZQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90566685 | |

| Record name | Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1264046-99-2 | |

| Record name | Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.